molecular formula C7H13NO4S B2468252 4-Sulfamoylcyclohexane-1-carboxylic acid CAS No. 1934886-10-8

4-Sulfamoylcyclohexane-1-carboxylic acid

Cat. No.: B2468252
CAS No.: 1934886-10-8
M. Wt: 207.24
InChI Key: GFKMTTKAFOHTFF-UHFFFAOYSA-N
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Description

4-Sulfamoylcyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a sulfamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfamoylcyclohexane-1-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the cyclohexane ring. One common method involves the reaction of cyclohexane with sulfamoyl chloride in the presence of a base to form the sulfamoyl derivative. This is followed by the oxidation of the resulting compound to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Sulfamoylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.

    Reduction: The sulfamoyl group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce amine derivatives.

Scientific Research Applications

4-Sulfamoylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Sulfamoylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can act as an inhibitor of certain enzymes, while the carboxylic acid group can facilitate binding to target proteins. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.

    4-Sulfamoylphenylacetic acid: Contains a phenyl ring and an acetic acid group.

    4-Sulfamoylcyclohexane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

4-Sulfamoylcyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring with both a sulfamoyl and a carboxylic acid group. This unique structure imparts specific chemical properties and reactivity that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-sulfamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMTTKAFOHTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934886-10-8
Record name 4-sulfamoylcyclohexane-1-carboxylic acid
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